molecular formula C27H21N3O6 B14113421 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

Cat. No.: B14113421
M. Wt: 483.5 g/mol
InChI Key: CYBPAVXCWAGKNI-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzofuro[3,2-d]pyrimidin core, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells by causing cell cycle arrest and activating apoptotic pathways . The molecular targets include various enzymes and receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide is unique due to its specific combination of functional groups and its potential as an antitumor agent. Its ability to induce apoptosis and cause cell cycle arrest sets it apart from other similar compounds .

Properties

Molecular Formula

C27H21N3O6

Molecular Weight

483.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide

InChI

InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31)

InChI Key

CYBPAVXCWAGKNI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6

Origin of Product

United States

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